molecular formula C23H19Cl2N3O B11685336 1-(3,4-dichlorophenyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone

1-(3,4-dichlorophenyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone

Cat. No.: B11685336
M. Wt: 424.3 g/mol
InChI Key: HQURADBGCHNJFE-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a benzodiazole ring, and an ethanone moiety

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can be achieved through multi-step organic reactions. One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with 2-amino-3-(2-methylphenyl)propanoic acid, followed by cyclization to form the benzodiazole ring.

Industrial production methods for this compound typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient synthesis.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can be compared with similar compounds, such as:

    1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical reactivity and biological activity.

    1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}PROPANE-1-ONE:

The uniqueness of 1-(3,4-DICHLOROPHENYL)-2-{2-IMINO-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C23H19Cl2N3O/c1-15-6-2-3-7-17(15)13-27-20-8-4-5-9-21(20)28(23(27)26)14-22(29)16-10-11-18(24)19(25)12-16/h2-12,26H,13-14H2,1H3

InChI Key

HQURADBGCHNJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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